![molecular formula C7H9N3O2 B1519001 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide CAS No. 1050886-35-5](/img/structure/B1519001.png)
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
Overview
Description
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 . The IUPAC name for this compound is 5,6-dimethyl-3-oxo-2,3-dihydro-4-pyridazinecarboxamide .
Molecular Structure Analysis
The InChI code for 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is 1S/C7H9N3O2/c1-3-4(2)9-10-7(12)5(3)6(8)11/h9H,2H2,1H3,(H2,8,11)(H,10,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is a powder at room temperature .Scientific Research Applications
Synthesis and Derivative Development
Research has been conducted on synthesizing novel compounds and derivatives related to "5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide" to explore their potential applications. For example, novel pyrimidine and its triazole fused derivatives were synthesized to investigate their antioxidant and anti-inflammatory activities. These compounds showed potent activities in in vitro assays, highlighting the importance of structural modification in enhancing biological properties (Bhalgat et al., 2014).
Biological Activities and Potential Therapeutic Applications
Several studies have focused on the biological activities of these compounds, including their antioxidant, anti-inflammatory, and anticancer properties. For instance, novel N-substituted benzyl/phenyl derivatives were synthesized and showed moderate to significant radical scavenging activity, suggesting potential antioxidant applications (Ahmad et al., 2012). Furthermore, some new Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited remarkable antitumor activity against human breast adenocarcinoma cell lines, indicating their potential as anticancer agents (Abdellatif et al., 2014).
Mechanistic Insights and Pharmacokinetics
Research has also delved into the mechanistic actions and pharmacokinetics of related compounds. For example, an electroanalytical study of the anticancer drug dacarbazine provided insights into its electrochemical behavior and established methods for its quantification, which is crucial for understanding its pharmacokinetics and optimizing its therapeutic use (Ordieres et al., 1987).
Safety and Hazards
properties
IUPAC Name |
3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-3-4(2)9-10-7(12)5(3)6(8)11/h1-2H3,(H2,8,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLSAEJRIMHPAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN=C1C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210409 | |
Record name | 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide | |
CAS RN |
1050886-35-5 | |
Record name | 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050886-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5,6-dimethyl-3-oxo-4-pyridazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.